molecular formula C11H13N3O2S B2765433 2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 688793-21-7

2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2765433
CAS No.: 688793-21-7
M. Wt: 251.3
InChI Key: DFJOEJYJCUNXCN-UHFFFAOYSA-N
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Description

2-Mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.

Biochemical Analysis

Biochemical Properties

It is known that pyrido[2,3-d]pyrimidines, the class of compounds to which it belongs, interact with a variety of enzymes and proteins

Cellular Effects

Related compounds have shown broad spectrum antibacterial activity and reasonable antifungal activity . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate pyrimidine derivatives with thiol-containing compounds. One common method includes the use of microwave irradiation to expedite the reaction, which significantly reduces the reaction time compared to conventional heating methods . The reaction is often carried out in solvents like dimethylformamide (DMF) with catalysts such as iodine (I2) to enhance the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the side chains.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while substitution reactions can introduce various alkyl or aryl groups into the pyrimidine ring .

Scientific Research Applications

2-Mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl side chain and mercapto group contribute to its enhanced solubility and reactivity compared to other pyrido[2,3-d]pyrimidine derivatives .

Properties

IUPAC Name

3-(3-methoxypropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-16-7-3-6-14-10(15)8-4-2-5-12-9(8)13-11(14)17/h2,4-5H,3,6-7H2,1H3,(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJOEJYJCUNXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=C(NC1=S)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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